molecular formula C73H131N3O31 B1238000 Monosialoganglioside GM1

Monosialoganglioside GM1

货号: B1238000
分子量: 1546.8 g/mol
InChI 键: QPJBWNIQKHGLAU-BVLUPYCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.

科学研究应用

Neuroprotection and Neuroregeneration

Mechanisms of Action:
Monosialoganglioside GM1 has been shown to exert neuroprotective effects through several mechanisms:

  • Enhancement of Nerve Growth Factor Activity: GM1 potentiates the activity of nerve growth factor, promoting neuronal survival and differentiation .
  • Reduction of Neuroinflammation: It exhibits anti-inflammatory properties that contribute to its neuroprotective effects, particularly in models of neurodegeneration .
  • Stabilization of Membrane Structures: GM1 interacts with membrane proteins and lipids, stabilizing neuronal membranes and potentially preventing excitotoxicity .

Case Studies:

  • In a study involving intrathecal administration of GM1 after spinal cord injury in rats, it was found to enhance recovery by promoting plasticity in damaged neural circuits . The results indicated significant improvements in functional recovery metrics.
  • Another investigation demonstrated that GM1 administration could protect against neurotoxin-induced damage in dopaminergic neurons, providing behavioral and biochemical recovery in models of Parkinson's disease .

Therapeutic Applications in Neurodegenerative Diseases

Parkinson's Disease:
Clinical studies have indicated that GM1 may slow the progression of symptoms in patients with Parkinson's disease. A five-year open study suggested that long-term use of GM1 is safe and may provide clinical benefits . Preclinical models showed that GM1 could reduce α-synuclein aggregation, a hallmark of Parkinson's pathology, thereby protecting dopaminergic neurons from degeneration .

Alzheimer's Disease:
Recent findings suggest that GM1 plays a role in modulating amyloid-beta processing. It has been shown to enhance γ-secretase activity towards amyloid precursor protein without affecting other substrates, potentially reducing amyloid plaque deposition associated with Alzheimer's disease . This highlights its potential as a therapeutic target for managing Alzheimer's disease.

Formulations and Delivery Mechanisms

Microencapsulation:
Research has explored microencapsulation techniques for delivering GM1 effectively. Microencapsulated forms have shown prolonged release profiles, allowing for sustained therapeutic effects while minimizing invasive delivery methods like cannulation . This approach is particularly beneficial for conditions requiring localized treatment within the central nervous system.

Liposomal Formulations:
Liposomal formulations incorporating GM1 have been developed to enhance cellular targeting and improve bioavailability. These formulations can facilitate the delivery of GM1 across the blood-brain barrier, which is critical for effective treatment of central nervous system disorders .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaStudy FocusKey Findings
Neuroprotection Spinal cord injury modelImproved functional recovery post-injury through enhanced plasticity mechanisms .
Parkinson's Disease Neurotoxin-induced modelsReduced α-synuclein aggregation; significant biochemical recovery observed .
Alzheimer's Disease Amyloid-beta processingModulates γ-secretase activity; reduces amyloid plaque deposition .
Delivery Mechanisms Microencapsulation and liposomal formulationsEnhanced bioavailability and targeted delivery across the blood-brain barrier .

常见问题

Basic Research Questions

Q. What standardized protocols are recommended for assessing GM1 purity, and how can TLC be optimized for this purpose?

Thin-layer chromatography (TLC) is the gold standard for GM1 purity assessment. To ensure reproducibility:

  • Use silica gel plates with a chloroform/methanol/water solvent system (e.g., 60:35:8 v/v) .
  • Visualize bands using resorcinol-HCl spray, which selectively detects sialic acid residues.
  • Quantify band intensity via densitometry and validate against reference standards.
  • Purity ≥95% (by TLC) is critical for minimizing batch-to-batch variability in neurochemical studies .

Q. How should GM1 be stored and reconstituted to maintain stability in experimental settings?

  • Store lyophilized GM1 at -20°C in airtight containers to prevent hygroscopic degradation .
  • Reconstitute in chloroform:methanol (9:1 v/v) at 10 mg/mL for lipid-based assays. For aqueous systems, use sonication or detergent-assisted solubilization (e.g., 0.1% Triton X-100) .
  • Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications.

Q. What are the primary biochemical assays for evaluating GM1’s interaction with membrane proteins like NKR-P1 or Trk receptors?

  • Surface plasmon resonance (SPR): Measure binding kinetics between GM1 and recombinant NKR-P1 extracellular domains .
  • Calcium flux assays: Use fluorescent indicators (e.g., Fura-2) to quantify GM1-mediated Ca²⁺ homeostasis in neuronal cultures .
  • Co-immunoprecipitation: Validate GM1-TrkA/B interactions in lipid raft fractions isolated via sucrose density gradient centrifugation .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfation, fucosylation) alter GM1’s neurogenic activity compared to native GM1?

  • Sulfated gangliosides (e.g., GD4(1S)) exhibit stronger neuritogenic effects than GM1 due to enhanced Trk receptor activation. Use comparative LC-MS/MS and ERK1/2 phosphorylation assays to quantify pathway-specific responses .
  • Fucosylated GM1 variants (e.g., Fucosyl-GM1) show distinct binding affinities for cholera toxin B subunits. Employ competitive ELISA or isothermal titration calorimetry (ITC) to map epitope specificity .

Q. What experimental designs mitigate confounding variables in GM1 neuroprotection studies?

  • In vitro: Use primary neurons from GM1-deficient mice (e.g., B4galnt1 KO) to isolate GM1-specific effects from endogenous gangliosides .
  • In vivo: Pair intrathecal GM1 administration with vehicle controls and sham-operated animals to control for surgical stress.
  • Statistically power studies to detect ≥30% changes in neurite outgrowth (α=0.05, β=0.2) and report effect sizes alongside p-values .

Q. How can contradictory results in GM1’s role in Parkinson’s disease progression be resolved?

  • Compare methodologies: Oral vs. intraventricular delivery routes yield differing bioavailability. Use radiolabeled [³H]-GM1 to track tissue distribution .
  • Evaluate disease models: GM1 efficacy may vary between MPTP-induced vs. α-synuclein transgenic models. Meta-analyze datasets using PRISMA guidelines to identify model-specific trends .

Q. What advanced imaging techniques elucidate GM1’s spatial distribution in lipid rafts?

  • STED microscopy: Resolve GM1 clusters (<50 nm) in neuronal membranes using fluorescently labeled cholera toxin B .
  • MALDI-TOF imaging: Map GM1 localization in brain sections with high spatial resolution (20 μm/pixel) .

Q. Methodological Guidance

Q. How should researchers address batch variability in commercial GM1 preparations?

  • Request certificate of analysis (CoA) detailing TLC purity, endotoxin levels (<0.1 EU/mg), and fatty acid composition (C18:1 vs. C20:0 chains) .
  • Validate biological activity via dose-response curves in a standard neurogenesis assay (e.g., PC12 cell differentiation) .

Q. What statistical approaches are optimal for analyzing GM1’s dose-dependent effects?

  • Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values.
  • Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals and normality tests (e.g., Shapiro-Wilk) .
  • For small sample sizes, employ non-parametric tests (Mann-Whitney U) and bootstrapping .

Q. How can researchers enhance reproducibility when studying GM1 in lipid rafts?

  • Standardize raft isolation protocols: Use 1% Triton X-100 at 4°C and validate raft markers (e.g., flotillin-1) via western blot .
  • Deposit raw data (e.g., MS spectra, microscopy images) in public repositories like Zenodo or Figshare with detailed metadata .

Q. Data Presentation & Reporting

Q. What are best practices for visualizing GM1-dependent signaling pathways?

  • Use pathway diagrams (e.g., KEGG maps) to highlight GM1’s role in PI3K-Akt and MEK-ERK cascades. Annotate with phosphoprotein activation data .
  • Avoid redundant data in tables; use line graphs for time-course experiments and heatmaps for omics datasets .

Q. How should conflicting results between GM1 and other gangliosides be discussed?

  • Frame findings within structural biology: Compare GM1’s single sialic acid group to disialylated GD1a. Cite X-ray crystallography or molecular dynamics simulations .
  • Acknowledge limitations (e.g., in vitro vs. in vivo relevance) and propose follow-up studies (e.g., conditional GM1 knockout models) .

属性

分子式

C73H131N3O31

分子量

1546.8 g/mol

IUPAC 名称

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1

InChI 键

QPJBWNIQKHGLAU-BVLUPYCXSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

手性 SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

同义词

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。